2-(Benzylamino)-2-phenylacetonitrile hydrochloride
CAS No.: 4918-06-3
Cat. No.: VC11714415
Molecular Formula: C15H15ClN2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4918-06-3 |
|---|---|
| Molecular Formula | C15H15ClN2 |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | 2-(benzylamino)-2-phenylacetonitrile;hydrochloride |
| Standard InChI | InChI=1S/C15H14N2.ClH/c16-11-15(14-9-5-2-6-10-14)17-12-13-7-3-1-4-8-13;/h1-10,15,17H,12H2;1H |
| Standard InChI Key | LEUYYYHBSZDGIE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl |
| Canonical SMILES | C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Benzylamino)-2-phenylacetonitrile hydrochloride features a central acetonitrile backbone substituted with benzylamino (C₆H₅CH₂NH–) and phenyl (C₆H₅–) groups. The hydrochloride salt form enhances its crystallinity and stability, facilitating handling in laboratory settings. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 4918-06-3 |
| Molecular Formula | C₁₅H₁₅ClN₂ |
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | 2-(benzylamino)-2-phenylacetonitrile; hydrochloride |
| SMILES | C1=CC=C(C=C1)CNC(C#N)C2=CC=CC=C2.Cl |
| InChI Key | LEUYYYHBSZDGIE-UHFFFAOYSA-N |
| PubChem CID | 57364389 |
The nitrile group (–C≡N) and protonated benzylamino group (–NH⁺(C₆H₅CH₂)) contribute to its reactivity, enabling nucleophilic and electrophilic transformations.
Synthesis Methodologies
Conventional Alkylation Approaches
The compound is synthesized via alkylation of 2-phenylacetonitrile derivatives. A representative pathway involves:
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Substrate Preparation: Benzylamine reacts with 2-bromo-2-phenylacetonitrile in anhydrous tetrahydrofuran (THF) under nitrogen.
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Alkylation: The reaction proceeds at 60°C for 12 hours, with triethylamine as a base to scavenge HBr.
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Salt Formation: The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.
Reaction Equation:
Patent-Inspired Innovations
Recent patents describe optimized protocols for analogous nitriles, offering insights into scalability:
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CN103342662B: Alkoxide-mediated decomposition of intermediates (e.g., phenyl alkyl ethyl cyanacetates) achieves >97% conversion at 70–80°C, minimizing byproducts .
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CN109415306A: Condensation of benzyl cyanide with ketones using sodium alkoxide catalysts under azeotropic conditions enhances yield and purity .
Applications in Organic Synthesis
Pharmaceutical Intermediate
The compound serves as a precursor for anticoagulants (e.g., indobufen) and anticancer agents (e.g., aminoglutethimide) . Its nitrile group undergoes:
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Hydrolysis: To carboxylic acids or amides.
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Cycloaddition: Participation in Huisgen reactions to form triazoles.
Agrochemical Development
Derivatives functionalized at the amino group exhibit herbicidal and fungicidal activities. For example:
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Herbicidal Analogues: Substituents on the benzyl ring modulate lipid biosynthesis inhibition.
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Fungicides: Thioether derivatives show efficacy against Phytophthora infestans.
Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 192–195°C (decomposes) | Differential Scanning Calorimetry |
| Solubility | 48 mg/mL in DMSO | 25°C |
| Partition Coefficient (logP) | 2.84 | Octanol/water |
| pKa | 8.9 (amino group) | Aqueous solution |
The hydrochloride salt’s hygroscopicity necessitates storage in desiccators under inert atmospheres.
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 190°C, with major mass loss at 250°C due to HCl evolution and nitrile breakdown.
Hydrolytic Sensitivity
In aqueous media (pH < 3), the nitrile group slowly hydrolyzes to the corresponding amide (t₁/₂ = 72 hours at 25°C). Alkaline conditions (pH > 10) accelerate degradation via nucleophilic attack.
Future Research Directions
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Derivatization Studies: Exploring substituents on the benzyl and phenyl rings to enhance bioactivity.
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Green Synthesis: Developing solvent-free or catalytic methods to reduce E-factors.
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Computational Modeling: DFT studies to predict reactivity and optimize reaction pathways.
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